Trometamol citrate
Description
Contextualizing its Role Across Scientific Disciplines
Trometamol citrate's primary function as a buffering agent makes it indispensable across a range of scientific fields. ontosight.ai Its ability to maintain a stable pH is critical for the accuracy and reliability of experimental outcomes.
In the realm of chemistry , trometamol citrate (B86180) is a fundamental component in numerous analytical techniques. It is utilized to stabilize the mobile phase in chromatography and to maintain consistent pH levels during spectrophotometry measurements.
Within biology and biochemistry , maintaining a stable pH is paramount for cellular processes and enzyme activity. this compound is employed in:
Cell Culture: To provide a stable pH environment conducive to cell growth.
Enzyme Assays: To ensure optimal conditions for enzymatic reactions.
Nucleic Acid Analysis: As a component of buffer solutions like TAE and TBE for electrophoresis of DNA and RNA. wikipedia.org
In pharmaceutical sciences , this compound serves as a critical excipient in drug formulations. Its roles include:
Buffering in Biologics: It is used in mRNA vaccine formulations to maintain pH stability during storage.
Ophthalmic Solutions: It helps optimize the pH of eye drops.
Antimicrobial Formulations: It acts as a pH adjuster in bacteriophage therapies and antibiotic solutions to ensure the viability of the therapeutic agent.
Significance in Enabling Advanced Research Methodologies
The consistent and reliable buffering capacity of this compound is fundamental to the success of many advanced research methodologies. Its presence ensures that the pH of a system remains within a narrow and predefined range, which is a critical parameter for a multitude of sensitive experiments. hbdsbio.com
For instance, in the field of molecular biology , the precise pH control afforded by buffers containing trometamol is essential for the activity of enzymes such as DNA polymerases in PCR and restriction enzymes in gene cloning. The stability of nucleic acids themselves is also pH-dependent, and trometamol-based buffers prevent their degradation during experimental manipulation. wikipedia.org
In pharmaceutical development , the use of this compound in formulations is key to ensuring the stability and solubility of active pharmaceutical ingredients (APIs). For example, it has been utilized in the development of sustained-release formulations. researchgate.netijpsr.com The stability of biologics, such as monoclonal antibodies and vaccines, is highly dependent on the formulation's pH, and this compound plays a vital role in maintaining this critical quality attribute.
Furthermore, in clinical research, trometamol-containing solutions are used to investigate and manage metabolic acidosis. patsnap.com Its ability to act as a proton acceptor helps in neutralizing excess acid in the blood, making it a subject of ongoing clinical investigation for various conditions. patsnap.comclinicaltrials.eu
Interactive Data Table: Research Applications of this compound
| Scientific Discipline | Specific Application | Research Methodology |
| Chemistry | pH stabilization | Chromatography, Spectrophotometry |
| Biology | Maintaining physiological pH | Cell Culture, Enzyme Assays |
| Molecular Biology | Buffer for nucleic acids | Electrophoresis (TAE, TBE) |
| Pharmaceutical Science | Formulation excipient | Vaccine stabilization, Ophthalmic solutions |
| Clinical Research | Treatment of metabolic acidosis | Management of acid-base imbalances |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-91-0, 14504-24-6, 108321-33-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trometamol citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROMETAMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Optimization for Trometamol Citrate
Chemical Synthesis Pathways and Reaction Engineering
C₄H₁₁NO₃ + C₆H₈O₇ → C₁₀H₁₉NO₉
This reaction's efficiency and the final product's quality are heavily influenced by several factors, including reaction kinetics, solvent choice, and reaction parameters such as pH and temperature.
Esterification and Salt Formation Kinetics
The formation of trometamol citrate (B86180) involves a primary acid-base reaction. However, the potential for esterification between the hydroxyl groups of trometamol and the carboxylic acid groups of citric acid exists, particularly under certain conditions. While direct esterification is a known reaction for producing citrate esters, the synthesis of trometamol citrate primarily focuses on the salt formation. researchgate.net
The kinetics of the salt formation are influenced by the rate of proton transfer, which is typically rapid in solution. In industrial settings, achieving complete proton transfer is a key objective, with residence times in continuous-flow reactors often set between 1 to 1.5 hours to ensure the reaction goes to completion. The use of certain reagents, such as acetic anhydride (B1165640), has been shown to enhance reaction kinetics in the synthesis of other trometamol salts, although milder conditions are generally required for citrate synthesis.
Solvent System Selection and Influence on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of this compound, as it affects reactant solubility, reaction rate, and impurity profiles. A common solvent system is a methanol-water mixture, often in a 2:3 volume ratio. This mixture is effective at dissolving trometamol while maintaining the reactivity of citric acid. The polarity of the solvent system is a key factor in achieving high yields and purity.
Alternative solvents, such as ethanol (B145695), can also be employed. Ethanol may reduce the formation of certain byproducts but often requires higher reaction temperatures. In some patented methods for analogous trometamol salts, ethanol is used as a crystallization trigger, where its addition at low temperatures (e.g., 0°C) can precipitate the product, leading to high yields of 94–95%. In industrial processes, the recovery and recycling of solvents like methanol (B129727) through distillation are important for cost reduction and waste minimization.
Optimization of Reaction Parameters (pH, Temperature)
Careful control of reaction parameters is essential for maximizing the yield and purity of this compound.
pH Control: Maintaining the pH of the reaction mixture within a specific range is crucial. A pH between 7.0 and 7.5 is often targeted to prevent the degradation of trometamol. The buffering capacity of the forming this compound itself helps to stabilize the pH, which is a key property of the final product.
Temperature: The neutralization reaction is exothermic, necessitating effective temperature control. In laboratory-scale synthesis, citric acid is added incrementally to prevent localized overheating. For industrial-scale production in continuous-flow reactors, the temperature is typically maintained between 30–35°C to prevent thermal degradation of the product. Higher temperatures increase the risk of side reactions, which can lead to impurities.
| Parameter | Laboratory-Scale Value/Condition | Industrial-Scale Value/Condition | Rationale |
|---|---|---|---|
| Solvent System | Methanol-water (2:3 v/v) | Methanol-water, with solvent recovery | Optimizes reactant solubility and reaction efficiency. |
| Temperature | 60°C for dissolution, controlled during reaction | 30–35°C | Prevents thermal degradation and side reactions. |
| pH | Not explicitly controlled, but buffered by product | 7.0–7.5 | Prevents degradation of trometamol. |
| Residence Time | N/A | 1–1.5 hours | Ensures complete proton transfer. |
Impurity Mitigation and Purification Strategies
Achieving high purity is a primary goal in the production of this compound. This requires effective strategies for mitigating the formation of impurities during synthesis and for purifying the final product.
Adsorbent-Based Purification Techniques (e.g., Activated Carbon Treatment)
Activated carbon is a widely used adsorbent for removing impurities in chemical processes. In the synthesis of this compound, activated carbon treatment is employed to adsorb colored impurities and residual organic compounds. This step is typically performed after the initial reaction and before crystallization. The mixture is treated with activated carbon and then subjected to hot filtration to remove the carbon and any adsorbed impurities. This prevents the occlusion of contaminants within the crystals during the subsequent crystallization step. Studies have shown that activated carbon is effective in removing citric acid from aqueous solutions, indicating its utility in purifying citrate-containing streams. researchgate.net
Crystallization Techniques for Product Isolation and Purity Enhancement
Crystallization is a critical step for isolating and purifying solid compounds like this compound. mdpi.com The choice of crystallization method is crucial for ensuring the stability of the process and for achieving the desired product quality. mdpi.com
For this compound, a common laboratory method involves concentrating the filtrate under reduced pressure at an elevated temperature (e.g., 80°C) to induce crystallization. The resulting crystals are then washed, typically with ethanol, and dried.
Different crystallization techniques can be employed, including:
Evaporation Crystallization: This involves slowly evaporating the solvent to increase the concentration of the solute, leading to crystallization. mdpi.com
Cooling Crystallization: This technique relies on the principle that the solubility of many compounds decreases with temperature. mdpi.com
Reactive Crystallization: In this method, the crystallization is driven by the chemical reaction itself. mdpi.com
The temperature during crystallization can have a significant impact on the crystal shape, particularly for citrate products that can form various hydrates. mdpi.com Advanced techniques such as ultrasonic and microwave-assisted crystallization have been shown to accelerate the crystallization of other citrates, like magnesium citrate, by speeding up dissolution and nucleation. mdpi.com
| Technique | Parameter | Value/Condition | Purpose |
|---|---|---|---|
| Adsorbent Treatment | Adsorbent | Activated Carbon | Removes colored impurities and residual organics. |
| Filtration | Hot Filtration | Prevents occlusion of contaminants in crystals. | |
| Crystallization | Method | Concentration under reduced pressure | Induces crystallization for product isolation. |
| Washing | Ethanol | Rinses impurities from the crystal surface. | |
| Drying Temperature | 50°C | Removes residual solvent. |
Scalability Considerations in Production Research
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and consistent product quality. This process involves more than simply increasing the volume of reactants; it necessitates a deep understanding of chemical engineering principles and process optimization.
Laboratory-Scale Protocol Development
The foundational synthesis of this compound at the laboratory scale is typically achieved through a direct neutralization reaction between trometamol and citric acid. This process establishes the fundamental parameters that will be adapted and optimized for larger scales.
A representative laboratory method involves a stepwise protocol:
Dissolution: Trometamol is dissolved in a suitable solvent system, such as a methanol-water mixture (e.g., 2:3 v/v), often with gentle heating to around 60°C to ensure complete dissolution. chemicalbook.com
Acid Addition: Citric acid is then added to the trometamol solution. This addition is typically done incrementally to manage the exothermic nature of the neutralization reaction and prevent localized overheating.
Purification: To remove impurities, activated carbon is often added to the solution, which is maintained at a specific temperature (e.g., 50°C) for a period before undergoing hot filtration. chemicalbook.com This step is crucial for decolorizing the solution and adsorbing organic contaminants.
Crystallization: The resulting filtrate is concentrated, often under reduced pressure at an elevated temperature (e.g., 80°C), to induce the crystallization of this compound. chemicalbook.com The solution is then allowed to cool. chemicalbook.com
Isolation and Drying: The formed crystals are separated from the mother liquor via filtration, washed with a solvent like ethanol to remove residual impurities, and subsequently dried under controlled temperature (e.g., 50°C) to yield the final product. chemicalbook.com
Key parameters that influence the yield and purity at this scale include the molar ratio of reactants, choice of solvent, reaction temperature, and the effectiveness of the purification steps.
Below is a table summarizing a typical laboratory-scale synthesis protocol.
| Parameter | Value/Procedure | Purpose |
| Trometamol Input | 1.8 g | Reactant |
| Solvent System | Methanol-water mixture (2:3 v/v) | Dissolves reactants effectively. |
| Dissolution Temp. | 60°C | To ensure complete dissolution of trometamol. chemicalbook.com |
| Purification Agent | 8 g Activated Carbon | Adsorbs colored impurities and residual organics. |
| Crystallization | Concentration under reduced pressure at 80°C. | To induce product precipitation from the solution. |
| Washing Solvent | Ethanol | Rinses away remaining impurities from crystals. |
| Drying Temp. | 50°C for 4 hours | To remove residual solvents and moisture. |
Theoretical Frameworks for Industrial-Scale Synthesis
Scaling up the synthesis of this compound from the laboratory bench to an industrial reactor is guided by established chemical engineering principles. The goal is to reproduce the quality and yield of the lab-scale process in a much larger volume, which requires adjusting process parameters to account for changes in mass and heat transfer, mixing dynamics, and reaction kinetics. researchopenworld.com
Industrial production often employs continuous-flow or large-batch reactors where solutions of trometamol and citric acid are metered into a vessel with precise pH and temperature controls. Key theoretical considerations for this scale-up include:
Similarity Principles: To maintain product consistency, scaling is often guided by geometric, kinematic, and dynamic similarity.
Geometric Similarity: This involves maintaining proportional dimensions between the lab-scale vessel and the industrial reactor, such as the height-to-diameter ratio, to ensure comparable flow patterns. researchopenworld.com
Kinematic Similarity: This principle focuses on maintaining similar fluid velocity profiles, often by keeping parameters like the impeller tip speed constant during the mixing process. researchopenworld.com
Dynamic Similarity: This ensures that the ratios of forces (e.g., inertial, viscous, gravitational) remain consistent, which is critical for achieving uniform mixing and heat distribution. researchopenworld.com
Heat Management: The exothermic neutralization reaction generates significantly more heat at an industrial scale. Therefore, efficient heat exchange systems are critical to maintain the optimal reaction temperature (e.g., 30–35°C) and prevent thermal degradation of the product.
Mass Transfer and Reaction Time: In large reactors, ensuring that the reactants are intimately mixed is crucial for the reaction to go to completion. The residence time, or the average time reactants spend in the reactor, is optimized (e.g., 1–1.5 hours) to allow for complete proton transfer between the citric acid and trometamol.
Solvent Recovery: On an industrial scale, the economic and environmental impact of solvent use is significant. Methanol, used in the synthesis, is often recovered via distillation and recycled, which reduces both operational costs and waste.
The table below outlines the shift in parameters from laboratory to industrial frameworks.
| Consideration | Laboratory-Scale Approach | Industrial-Scale Framework |
| Reaction Vessel | Small glass flask | 250–1000 L continuous-flow or batch reactor. |
| Temperature Control | Heating mantle, water bath | Integrated cooling jackets, heat exchangers. |
| Mixing | Magnetic stirrer | Large-scale impellers designed for dynamic similarity. researchopenworld.com |
| Process Control | Manual addition, visual monitoring | Automated pH and temperature probes, metered pumps. |
| Solvent Handling | Evaporation in fume hood | Closed-loop distillation and solvent recovery systems. |
Patent Analysis of Synthetic Innovations
The patent landscape for trometamol salts reveals several innovative strategies aimed at improving synthesis efficiency, product purity, and suitability for industrial production. While patents may not always focus specifically on this compound, the methodologies described for analogous compounds, such as dexketoprofen (B22426) trometamol or fosfomycin (B1673569) trometamol, provide valuable insights into advanced synthetic approaches that are applicable. google.comgoogle.com
Analysis of these patents highlights key areas of innovation:
One-Step Crystallization: A significant innovation involves simplifying the production process by using mixed solvent systems to achieve one-step salt formation and crystallization. google.com For instance, a patent for dexketoprofen trometamol describes using a mixture of anhydrous ethanol and ethyl acetate (B1210297). This method bypasses intermediate steps like evaporating the solvent to dryness, thereby simplifying the process, reducing production costs, and improving yield, making it highly advantageous for industrial application. google.com
Reaction Condition Optimization: Patents often focus on milder and more efficient reaction conditions. One patent for preparing fosfomycin trometamol utilizes acetic anhydride at room temperature. google.com This approach avoids the need for low-temperature ion exchange columns, reduces energy consumption, and results in a high-yield process with fewer byproducts, which is favorable for industrial-scale production. google.com While citric acid is a different reactant, the principle of using an anhydride to drive the reaction under mild conditions represents an innovative strategy.
Crystallization Triggers: Innovations in crystallization are a recurring theme. A patent-derived method for a trometamol salt highlights the use of ethanol addition at a controlled low temperature (0°C) to precipitate the product, achieving a high yield of 94–95%. This demonstrates a focus on precise control over the final isolation step to maximize product recovery.
Purity Enhancement: Some patents describe methods to improve the purity of the final salt. A method for ketorolac (B1673617) tromethamine involves purifying the ketorolac intermediate and adding a reducing agent during the salification process with trometamol. google.com This approach effectively minimizes impurities caused by oxidation, leading to a final product with significantly higher purity and better color. google.com
These patented innovations reflect a drive towards more streamlined, cost-effective, and higher-purity manufacturing processes for trometamol-based salts.
| Innovation Area | Patented Method Example | Advantage | Relevant Patent Reference |
| Process Simplification | Use of a mixed solvent (ethanol/ethyl acetate) for one-step salt formation and crystallization of dexketoprofen trometamol. | Reduces process steps, lowers production cost, simplifies industrial application. | CN101928214B google.com |
| Reaction Efficiency | Synthesis of fosfomycin trometamol using acetic anhydride at room temperature. | Avoids harsh conditions, lowers energy consumption, high yield, suitable for industrial scale. | CN109608497A google.com |
| Yield Maximization | Triggering crystallization by adding ethanol at 0°C for a trometamol salt. | Achieves near-quantitative product precipitation (94-95% yield). | General patent-derived method |
| Purity Improvement | Pre-purification of the acid and use of a reducing agent during salification for ketorolac tromethamine. | Minimizes oxidation-related impurities, improving final product purity and color. | CN101575340B google.com |
Analytical Chemistry Research and Advanced Characterization of Trometamol Citrate
Spectroscopic Method Development for Quantification and Structural Validation
Spectroscopic techniques are fundamental in the analytical characterization of trometamol citrate (B86180), providing robust methods for both quantitative assessment and the confirmation of its molecular structure. These methods are valued for their specificity, speed, and non-destructive nature.
UV-Vis Spectrophotometry Applications in Purity Assessment
UV-Vis spectrophotometry is a valuable tool for the purity assessment of trometamol citrate. This technique relies on the principle that molecules absorb light at specific wavelengths. For citrates, quantitative analysis can be performed in highly acidic aqueous solutions (pH < 1.0) by measuring the absorbance of citric acid at approximately 209 nm. jfda-online.com This low pH suppresses the dissociation of citric acid, allowing for a more consistent and reproducible measurement. jfda-online.com The method demonstrates good linearity over a concentration range of 0.5 to 5.0 mmol/L. jfda-online.com
In the analysis of pharmaceutical formulations, UV-Vis spectrophotometry can be employed to determine the concentration of this compound. For instance, a method for determining tamoxifen (B1202) citrate involved measuring its complex with eosin (B541160) G at 543 nm. sifisheriessciences.com Such methods can achieve high sensitivity, with molar absorption coefficients reaching 3.8 x 10^4 L·mol⁻¹·cm⁻¹, and can be validated for precision and accuracy. sifisheriessciences.com The simplicity and speed of UV-Vis spectrophotometry make it a practical choice for routine quality control, often without the need for complex sample preparation like extraction or heating. sifisheriessciences.com
Mid-Infrared Spectroscopy with Chemometric Models
Mid-infrared (Mid-IR) spectroscopy, particularly when combined with chemometric models, offers a powerful approach for the analysis of this compound, especially in complex mixtures. This technique probes the vibrational modes of molecules, providing a detailed fingerprint that is highly specific to the compound's structure. The Mid-IR spectrum, typically scanned between 4000 and 650 cm⁻¹, can be used for simultaneous quantification.
Chemometrics, the application of statistical methods to chemical data, is crucial for deconvoluting complex spectral information. conicet.gov.ar Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) are used to resolve spectral overlaps that can occur from excipients or degradation products in a formulation. For example, by using a central composite design, Mid-IR spectroscopy combined with these models can achieve a relative standard deviation (RSD) of less than 2% for quantification, demonstrating high precision. This integrated approach enhances the analytical power of Mid-IR spectroscopy, making it suitable for in-depth quality control and process monitoring. conicet.gov.ardntb.gov.ua
Nuclear Magnetic Resonance (NMR) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like this compound. It is based on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. mdpi.com
¹H NMR and ¹³C NMR are fundamental experiments that provide information on the hydrogen and carbon skeletons of the molecule, respectively. ufrn.br For instance, in a study of citric acid, the two non-equivalent methylene (B1212753) protons were observed at chemical shifts of 2.70 and 2.56 ppm in the ¹H NMR spectrum. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the structure by showing correlations between protons and carbons, including those that are not directly bonded. ufrn.brnih.gov This level of detail is crucial for confirming the identity and purity of this compound, as it can distinguish it from closely related impurities or isomers. mdpi.com
Chromatographic Techniques for High-Resolution Separation and Purity Profiling
Chromatographic methods are essential for the separation, identification, and quantification of this compound and its potential impurities. These techniques offer high resolution and sensitivity, making them indispensable for purity profiling.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is widely used for the characterization of this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common mode used for impurity profiling. chromatographyonline.com The development of a robust HPLC method involves the careful selection of a suitable column and the optimization of mobile phase conditions, such as pH and organic modifier composition, to achieve the desired separation. chromatographyonline.com
For polar compounds like trometamol, which can be challenging to retain on traditional C18 columns, alternative approaches are often necessary. researchgate.netmdpi.com One strategy involves ion-pairing chromatography, where an alkylamine is added to the mobile phase to form an ion pair with the analyte, enhancing its retention on a reversed-phase column. researchgate.net Another approach is to use mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. For example, a Primesep 100 column, which has both hydrophobic and ion-exchange properties, can be used to separate trometamol from other components like sodium ions using a simple mobile phase of acetonitrile (B52724), water, and a formic acid buffer. sielc.com The separation can be fine-tuned by adjusting the mobile phase composition. sielc.com Detection is often achieved using UV detectors or, for compounds lacking a strong chromophore, evaporative light scattering detection (ELSD) or mass spectrometry (MS). sielc.com
Table 1: HPLC Method Parameters for Trometamol Separation
| Parameter | Description |
|---|---|
| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A |
| Mobile Phase | Acetonitrile (MeCN) / Water |
| Buffer | Formic Acid – 1.0% |
| Flow Rate | 1.0 ml/min |
| Detection | ELSD, 40°C |
Data sourced from a study on the separation of Trometamol and Sodium. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.com The enhanced performance of UPLC makes it particularly well-suited for demanding applications such as impurity profiling and quality control in the pharmaceutical industry. ijsrtjournal.com
UPLC methods have been developed for the analysis of drug substances that are formulated with trometamol. For example, a UPLC method for dexketoprofen (B22426) trometamol used a mobile phase consisting of acetonitrile and a methanol (B129727)/water mixture. turkjps.org The method was validated according to ICH guidelines for linearity, accuracy, and precision. turkjps.org The increased efficiency of UPLC not only allows for faster analysis times but also leads to reduced solvent consumption, making it a more environmentally friendly and cost-effective technique. ijsrtjournal.com The high sensitivity of UPLC is also a major advantage, especially when detecting and quantifying low-level impurities. mdpi.com
Table 2: UPLC Method Parameters for Dexketoprofen Trometamol Analysis
| Parameter | Description |
|---|---|
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | MeOH/Water (1/1) (v/v) |
| Flow Rate | 0.25 mL/min |
| Temperature | 25°C |
| UV Detection | 254 nm |
| Injection Volume | 20 µL |
Data from a study on the determination of dexketoprofen trometamol. turkjps.org
Validation of Analytical Methods (Linearity, Precision, Accuracy, Robustness)
The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a chosen analytical procedure is suitable for its intended purpose. nih.gov For this compound, as with any pharmaceutical compound, methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their reliability. nih.gov The core validation parameters include linearity, precision, accuracy, and robustness.
Linearity: An analytical method's linearity is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (r or r²) of the calibration curve. For trometamol-containing compounds, high-performance liquid chromatography (RP-HPLC) and UV spectroscopy methods have demonstrated excellent linearity over concentration ranges such as 5-30 µg/mL, with correlation coefficients (r²) often exceeding 0.999. probes-drugs.org
Precision: Precision reflects the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. Studies on related trometamol salts have shown that developed analytical methods are precise, with %RSD values well below the common acceptance criterion of 2%. probes-drugs.org
Accuracy: The accuracy of a method describes the closeness of the test results to the true or accepted reference value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For trometamol-containing formulations, accuracy is typically demonstrated with recovery values within the standard range of 98-102%. probes-drugs.org
Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, robustness provides an indication of its reliability during routine use. nih.gov These parameters can include changes in mobile phase composition, pH, or flow rate in chromatographic methods. The evaluation of robustness is crucial for ensuring the method's transferability and performance in different laboratory environments.
The table below summarizes typical validation parameters for analytical methods developed for trometamol-containing pharmaceutical compounds, as illustrative examples.
Table 1: Illustrative Validation Parameters for Analytical Methods of Trometamol-Containing Compounds
| Parameter | Method | Typical Specification/Finding | Reference |
|---|---|---|---|
| Linearity (Range) | RP-HPLC, UV | 5-30 µg/mL | probes-drugs.org |
| Linearity (Correlation Coefficient) | RP-HPLC | r² = 0.9991 | probes-drugs.org |
| Precision (%RSD) | RP-HPLC | < 2% | probes-drugs.org |
| Accuracy (Recovery) | RP-HPLC | 98-102% | probes-drugs.org |
| Specificity | RP-HPLC | No interference from excipients | probes-drugs.org |
Interdisciplinary Approaches to Material Characterization
The comprehensive characterization of a pharmaceutical material like this compound extends beyond standard analytical tests and often requires interdisciplinary approaches that integrate principles from polymer science, pharmaceutics, and molecular biology. Such strategies are fundamental to understanding the material's physicochemical properties, which in turn influences its application, particularly in advanced drug delivery systems.
A multi-faceted characterization approach combines various advanced techniques to build a complete profile of the material. This can include:
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are employed to investigate the thermal behavior of this compound. DSC can determine melting point and purity, while both techniques are valuable in pre-formulation studies to assess the compatibility of the active ingredient with various excipients.
Advanced Spectroscopic and Microscopic Techniques: While standard UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy are used for identification and purity checks, advanced methods provide deeper insights. This includes the use of chemometric models with spectroscopic data to analyze complex multi-component formulations. In-situ characterization methods, which combine techniques like microscopy with Raman spectroscopy or X-ray diffraction, allow for real-time analysis of the material under various conditions.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are central to the quantitative analysis and separation of this compound from impurities or other components. probes-drugs.org The development of these methods is an interdisciplinary effort, requiring knowledge of chemistry, fluid dynamics, and instrumentation.
Integrated Characterization for Drug Delivery: In the context of developing drug delivery systems, an interdisciplinary approach is essential. For instance, trometamol has been used as a buffer in the development of personalized bacteriophage therapies, a process that bridges clinical microbiology, phage biology, and pharmaceutical formulation. The characterization of such complex systems requires a combination of analytical techniques to ensure the stability and homogeneity of the final product.
By combining these diverse analytical and characterization methods, a thorough understanding of this compound's material properties can be achieved, ensuring its quality and performance in various applications.
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | Not available |
| Trometamol | 6503 |
| Citric acid | 311 |
| Acetonitrile | 6342 |
| Dexketoprofen trometamol | 6918332 |
| Diclofenac sodium | 5018304 |
| Ketorolac (B1673617) tromethamine | 84003 |
| Methanol | 887 |
| Paracetamol | 1983 |
| Salicylic acid | 338 |
| Sildenafil (B151) citrate | 135413523 |
Molecular Mechanism Elucidation and Computational Studies of Trometamol Citrate
Proton-Acceptor Mechanisms and Buffering Dynamics
The primary function of trometamol citrate (B86180) revolves around its capacity to maintain stable pH levels. This is achieved through the combined properties of its constituent components: trometamol, a proton-accepting weak base, and citric acid, a proton-donating weak acid.
The formation of trometamol citrate is a classic acid-base neutralization reaction. pressbooks.publibretexts.orgnewsciencepubl.com Trometamol, or tris(hydroxymethyl)aminomethane, is a primary amine that acts as a weak base and a proton acceptor. patsnap.comresearchgate.net Citric acid is a weak triprotic acid, meaning it can donate three protons. The neutralization reaction involves the transfer of protons from citric acid to the amino group of trometamol.
The equilibrium for this reaction can be generally represented as:
(HOCH₂)₃CNH₂ (Trometamol) + C₆H₈O₇ (Citric Acid) ⇌ [(HOCH₂)₃CNH₃]⁺[C₆H₇O₇]⁻ (this compound)
In an aqueous solution, this salt establishes a dynamic equilibrium involving the weak acid (the protonated trometamol, or Tris-H⁺) and the weak base (the citrate anion), which allows the solution to resist significant pH changes upon the addition of small amounts of other acids or bases. patsnap.com The equilibrium constant for the reaction between a weak acid and a weak base can be derived from their individual ionization constants (Kₐ and Kₑ) and the ion-product constant of water (Kₒ). libretexts.org
| Property | Value (at 25 °C) |
| Trometamol pKₐ | ~8.1 itwreagents.comcarlroth.com |
| Citric Acid pKₐ₁ | ~3.13 libretexts.orgcarlroth.com |
| Citric Acid pKₐ₂ | ~4.76 libretexts.orgcarlroth.com |
| Citric Acid pKₐ₃ | ~6.40 libretexts.org |
This table displays the acid dissociation constants (pKa) for trometamol and citric acid, which are fundamental to their buffering capacity.
Trometamol is an effective buffer in the pH range of 7.0 to 9.0. patsnap.comitwreagents.com The combination with citric acid allows for the creation of buffer solutions tailored to specific pH ranges, particularly the physiological pH range of 7.3 to 7.5. advancionsciences.com In this range, the buffer system can effectively neutralize excess hydrogen ions, a property valuable in various biological and pharmaceutical contexts. patsnap.com
The buffering capacity of trometamol is crucial for stabilizing pH in biological fluids and is considered more effective than bicarbonate in the physiological range because its pKa of ~7.8 (at 37°C) is closer to the physiological pH. researchgate.net Unlike bicarbonate, trometamol's buffering action does not generate carbon dioxide. nih.gov Its presence in aqueous formulations provides chemical stabilization and mild alkalinity. advancionsciences.com Studies have shown its utility in maintaining the pH of intravenous solutions and in formulations for biologics, such as mRNA vaccines, where pH stability is critical for storage and efficacy.
Equilibrium Chemistry of Acid-Base Neutralization
In Vitro Molecular Interactions
In controlled laboratory settings, the components of this compound have been observed to interact with various macromolecules, which can influence their structure and function.
The trometamol component can engage in direct, specific interactions with proteins. A study on hen egg white lysozyme (B549824) revealed that trometamol (Tris) binds to the enzyme's active site. researchgate.net This interaction is stabilized by hydrogen bonds formed between the three hydroxyl groups of the trometamol molecule and the amino acid residues Asp52, Glu35, and Ala107 of the lysozyme. researchgate.net This demonstrates that while often used as a "non-interacting" buffer, trometamol can form specific, stabilizing contacts with protein surfaces. researchgate.net
The citrate component also plays a significant role in protein interactions. Molecular dynamics simulations of an antibody fragment (Fab) showed that citrate molecules can form hydrogen bonds with the protein surface. nih.gov These interactions are competitive, as other molecules, such as glycine (B1666218), can displace the bound citrate. nih.gov This suggests that in a this compound buffer, both the cation (Tris-H⁺) and the anion (citrate) can interact with macromolecules, potentially influencing their stability and conformation. The use of citrate buffers is common for studying polyphenol-protein interactions. mdpi.com
Given its potential to interact with active sites, trometamol can influence enzyme activity. While it is frequently used in enzyme assays to provide stable pH conditions dcfinechemicals.com, its direct effects cannot be ignored. The binding of trometamol to the lysozyme active site, for instance, implies that it should be used with caution in studies involving weak ligand binding to that enzyme, as it could act as a competitive inhibitor. researchgate.net
In other studies, trometamol-containing compounds have been shown to directly affect enzyme function. For example, dexketoprofen (B22426) trometamol was found to have an in vitro inhibitory effect on the activity of sheep liver carbonic anhydrase isozymes I and II. dergipark.org.tr Conversely, some research indicates that a Tris-HCl buffer system can enhance the activity of lysozyme, possibly by increasing the protein's solubility and facilitating its function. researchgate.net These findings highlight the importance of careful buffer selection in biochemical investigations, as the buffer itself can be an active participant in the reaction. researchgate.net
Interaction with Model Proteins and Macromolecules
Computational Chemistry and In Silico Modeling
Computational methods provide a molecular-level view of the interactions and dynamics of this compound components. These in silico studies complement experimental findings by elucidating the specific forces and structures involved.
Molecular docking studies have been used to model the binding between trometamol and lysozyme. researchgate.net These simulations predicted a binding free energy of -6.34 kcal/mol, indicating a favorable interaction. The model successfully identified the specific hydrogen bonds between the hydroxyl groups of trometamol and the Asp52, Glu35, and Ala107 residues of the enzyme, corroborating experimental data. researchgate.net
Molecular dynamics (MD) simulations have offered insights into the behavior of the citrate anion at protein interfaces. In a simulation involving an antibody fragment, citrate was observed to be more tightly bound to the protein surface than other formulation components like glycine. nih.gov The simulations revealed a complex competition where glycine molecules would first displace water from the protein's hydration shell before gradually displacing the more strongly interacting citrate molecules. nih.gov
Furthermore, computational techniques like Hirshfeld surface analysis have been applied to other trometamol salts to analyze the intermolecular interactions, such as O···H, H···H, and C···H contacts, that stabilize the crystal structures. researchgate.net Such in silico approaches are increasingly vital for predicting and understanding the molecular behavior of pharmaceutical formulations. nih.gov
Prediction of Molecular Interactions and Physicochemical Behavior
This compound is a salt formed by the acid-base reaction between the organic amine trometamol (Tris) and the tricarboxylic acid, citric acid. The primary molecular interaction is the ionic bond between the protonated amino group of trometamol (R-NH3+) and a deprotonated carboxylate group of citric acid (R'-COO-).
Computational studies and physicochemical data from databases like PubChem allow for the prediction of its behavior. The structure of this compound involves multiple functional groups capable of forming hydrogen bonds. Computed molecular properties indicate that the compound has a significant number of hydrogen bond donors and acceptors, which influences its solubility and interactions with other molecules. nih.gov Specifically, trometamol itself contains a primary amine and three hydroxyl groups, while citric acid has three carboxyl groups and one hydroxyl group. wikipedia.orgrmreagents.com This abundance of polar functional groups suggests strong intermolecular hydrogen bonding in the solid state and a high affinity for polar solvents like water.
In formulated systems, such as polymeric nanoparticles, the incorporation of a drug salt like dexketoprofen trometamol can result in the molecular dispersion of the active ingredient within the polymer matrix. ajol.info Spectroscopic analysis showing the disappearance of peaks characteristic of the crystalline drug suggests that the compound is fully integrated into the polymer structure, indicating significant molecular-level interactions between the drug salt and the polymer. ajol.info
Theoretical Studies of Acid-Base Equilibria (e.g., pKa Prediction)
The buffering capacity of this compound is a direct consequence of the acid-base equilibria of its constituent parts. Theoretical studies and experimental measurements provide the dissociation constants (pKa) that govern this behavior.
Trometamol is a primary amine and acts as a weak base. nih.gov Its conjugate acid has a pKa that is sensitive to temperature. At 20°C, the pKa is approximately 8.3, while at physiological temperature (37°C), it decreases to about 7.8. nih.gov This pKa value places its effective buffering range in the physiological pH of most living organisms, from pH 7 to 9. wikipedia.orgnih.gov
Citric acid is a tribasic acid, meaning it has three protons that can dissociate from its carboxyl groups. rmreagents.com Consequently, it is characterized by three distinct pKa values. While values can vary slightly with ionic strength and temperature, they are generally accepted to be approximately pKa1 = 3.1, pKa2 = 4.8, and pKa3 = 6.4. researchgate.net A fourth pKa associated with the deprotonation of the hydroxyl group occurs at a much higher pH (around 14.4) and is not relevant for typical biological buffering. researchgate.net
The combination of trometamol's pKa in the slightly alkaline range and citric acid's multiple pKa values in the acidic to neutral range allows this compound to function as a versatile buffer system.
Simulation of Solution Phase Contributions
In the solution phase, this compound acts primarily as a buffering agent to maintain a stable pH. The trometamol component serves as a proton acceptor, while the citrate ion can act as a proton donor, allowing the system to resist significant pH changes upon the addition of an acid or base.
Computational and experimental studies highlight the specific contributions of each component in solution. In a study comparing trometamol (THAM) with sodium citrate as buffering agents in a hydrophilic polymer matrix, trometamol was shown to provide a higher internal pH within the gel layer. researchgate.net This effect was attributed to its higher pKa compared to citrate. The simulation of this microenvironment is crucial for controlling the release of pH-sensitive drugs. The study also noted that trometamol had minimal impact on the physical properties of the gel, such as the sol-gel transition temperature, which is a critical factor in drug delivery systems. researchgate.net
Furthermore, the presence of trometamol can improve the solubility of weakly acidic compounds by creating a more alkaline environment. researchgate.net Citrate ions, in addition to their buffering role, can also act as stabilizers in solution. dgra.de The interactions of this compound with the solvent (typically water) are dominated by hydrogen bonding, which contributes to its solubility and stabilizing effects. These solution-phase behaviors are leveraged in various pharmaceutical formulations, including ophthalmic solutions and vaccine formulations, to ensure pH stability and enhance the solubility of active ingredients.
Compound Identification
Trometamol Citrate in Advanced Formulation Science and Stability Engineering
Role as a Stabilizing Agent in Complex Research Formulations
Mitigation of Chemical Degradation Pathways (Oxidation, Hydrolysis)
Trometamol citrate (B86180) plays a significant role in preventing the chemical breakdown of sensitive APIs. The citrate component acts as an antioxidant and a chelating agent, effectively sequestering metal ions that can catalyze oxidative reactions. nih.govnih.gov This is crucial for APIs susceptible to oxidation, a common degradation pathway. For instance, in formulations containing lifitegrast (B1675323), which is sensitive to both oxidation and hydrolysis, the combination of citric acid and tromethamine has been shown to improve physicochemical stability. nih.govmdpi.comresearchgate.net Citric acid mitigates oxidative stress by scavenging reactive oxygen species (ROS), while tromethamine prevents hydrolysis. mdpi.comresearchgate.net
The tromethamine component of the salt primarily functions to prevent hydrolysis by maintaining a stable pH. mdpi.comresearchgate.net Hydrolysis, the cleavage of chemical bonds by water, is a major degradation route for many drugs, particularly esters and amides. By controlling the pH, tromethamine ensures that the environment is not conducive to these hydrolytic reactions. mdpi.com In some cases, the buffering action of tromethamine can also indirectly control the rate of oxidation reactions, which can be influenced by pH. mdpi.com
pH Optimization and Control in Multicomponent Systems
Precise pH control is paramount in multicomponent systems where the stability and solubility of various components can be highly pH-dependent. researchgate.net Trometamol citrate is particularly valuable in this regard due to the buffering capacity of both of its components. Tromethamine has a pKa of approximately 8.1, making it an effective buffer in the slightly alkaline to neutral pH range (typically 7.2-9.0). google.comhopaxfc.com Citric acid, being a tricarboxylic acid, has three pKa values (approximately 3.1, 4.8, and 6.4), allowing it to buffer over a wider acidic to neutral pH range. europeanpharmaceuticalreview.com
This combination allows for the establishment and maintenance of a specific pH that is optimal for the stability of the API and other excipients in the formulation. mdpi.com In a study on lifitegrast eye drops, tromethamine was used to maintain the pH between 6.8 and 8.0, preventing the hydrolysis of amide bonds within the drug structure. mdpi.com The ability to maintain a stable pH is also critical for biologics, such as in mRNA vaccine formulations, where pH fluctuations can lead to degradation and loss of efficacy.
Integration into Advanced Delivery Systems for Research Compounds
This compound is increasingly being integrated into advanced drug delivery systems to enhance the performance of research compounds. Its properties are particularly beneficial in the context of nanoparticle technology.
Polymeric Nanoparticle Encapsulation Research (e.g., PLGA systems)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating drugs in nanoparticles. These nanoparticles can protect the encapsulated drug from degradation and control its release. Research has explored the use of tromethamine salts of drugs, such as dexketoprofen (B22426) trometamol and ketorolac (B1673617) tromethamine, in PLGA nanoparticle formulations. ajol.info
In these systems, the drug-tromethamine salt can influence the characteristics of the nanoparticles, including particle size and encapsulation efficiency. For example, in one study, dexketoprofen trometamol-loaded PLGA nanoparticles were successfully prepared using a double emulsion-solvent evaporation method, resulting in particle sizes between 243 and 295 nm and encapsulation efficiencies ranging from 49% to 64%. ajol.info Similarly, ketorolac tromethamine has been loaded into chitosan-based nanoparticles, demonstrating the versatility of using tromethamine salts in different polymeric systems. nih.gov The encapsulation of tamoxifen (B1202) citrate in PLGA nanoparticles has also been investigated to improve its delivery. nanomedicine-rj.com
In Vitro Drug Release Kinetics and Modeling
The release of a drug from a delivery system is a critical performance attribute. Studies on nanoparticles containing tromethamine salts of drugs have shown that these systems can provide extended or sustained release profiles. For instance, in vitro release studies of dexketoprofen trometamol from Eudragit® RL 100 nanoparticles demonstrated an extended release pattern. medipol.edu.trresearchgate.net
The release data from these studies are often fitted to various kinetic models to understand the mechanism of drug release. The Korsmeyer-Peppas model is frequently found to be the best fit for drug release from these nanoparticle systems, indicating that the release is controlled by a combination of diffusion and polymer relaxation. ajol.infomedipol.edu.tractapharmsci.com For example, the release of dexketoprofen trometamol from PLGA nanoparticles was best described by the Higuchi and Korsmeyer-Peppas models depending on the drug loading. ajol.info
| Area of Research | Key Findings | Delivery System Example | Relevant Kinetic Model | Source |
|---|---|---|---|---|
| Chemical Degradation Mitigation | Tromethamine prevents hydrolysis by maintaining a stable pH, while citrate acts as an antioxidant. | Lifitegrast eye drops | Not Applicable | mdpi.comresearchgate.net |
| pH Optimization | Maintains pH in the optimal range for drug stability (e.g., pH 6.8-8.0 for lifitegrast). | Multicomponent ophthalmic solutions | Not Applicable | mdpi.com |
| Nanoparticle Encapsulation | Successfully encapsulated in PLGA nanoparticles with controlled particle size and good encapsulation efficiency. | Dexketoprofen trometamol-loaded PLGA nanoparticles | Not Applicable | ajol.info |
| In Vitro Drug Release | Demonstrates extended or sustained release profiles from nanoparticle formulations. | Dexketoprofen trometamol-loaded Eudragit® RL 100 nanoparticles | Korsmeyer-Peppas | medipol.edu.tractapharmsci.com |
Excipient Compatibility Studies for Novel Formulation Development
The development of a new pharmaceutical formulation requires rigorous testing to ensure that the API is compatible with the chosen excipients. amazonaws.comsjf.edu Drug-excipient compatibility studies are a critical pre-formulation step to identify potential physical or chemical interactions that could affect the stability, bioavailability, and safety of the final product. amazonaws.comamericanpharmaceuticalreview.comnih.gov
These studies often involve subjecting binary mixtures of the API and each excipient to accelerated stability conditions, such as elevated temperature and humidity. nih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are then used to detect any degradation of the API. sjf.edu Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can also be employed to identify physical interactions. sjf.edu
For a novel formulation containing this compound, compatibility studies would be essential to ensure that it does not negatively interact with the API or other excipients. amazonaws.com Given that tromethamine is an amine, it could potentially react with APIs containing carbonyl groups (e.g., esters, aldehydes, ketones) via Maillard-type reactions or other pathways, especially under stress conditions. The citrate component could also interact with certain APIs. Therefore, thorough compatibility screening is necessary to de-risk the formulation and select the most stable combination of excipients for further development. sjf.eduamericanpharmaceuticalreview.com
Thermal Analysis Techniques in Pre-formulation Research
Pre-formulation studies are a cornerstone of drug development, providing critical insights into the physicochemical properties of a drug substance that can influence its performance and manufacturability. kaist.ac.kr For a compound like this compound, which is a salt formed from the organic amine trometamol and the organic acid citric acid, thermal analysis is an indispensable tool. nih.gov These techniques measure changes in the physical and chemical properties of a substance as a function of temperature, offering vital data on stability, purity, and compatibility with excipients. mpg.denih.gov The primary thermoanalytical methods employed in pre-formulation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govguidetopharmacology.orgguidetopharmacology.org
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. guidetopharmacology.org This method is highly effective for detecting physical and chemical changes that involve a heat exchange, such as melting, crystallization, glass transitions, and decomposition. guidetopharmacology.org
In the pre-formulation assessment of this compound, DSC provides several key pieces of information:
Melting Point and Purity: A sharp, well-defined endothermic peak on a DSC thermogram indicates the melting point of a crystalline substance. The temperature and shape of this peak can provide an estimation of the compound's purity.
Polymorphism: The existence of different crystalline forms (polymorphs) can be identified, as each polymorph will exhibit a unique melting point and thermal profile.
Drug-Excipient Compatibility: DSC is widely used to screen for potential incompatibilities between the active pharmaceutical ingredient (API) and various excipients. nih.gov A mixture of this compound and an excipient is analyzed, and the resulting thermogram is compared to those of the individual components. The appearance of new peaks, or a significant shift or disappearance of existing peaks, can indicate a physical or chemical interaction. For instance, studies on citric acid, a component of this compound, show a distinct endothermic event around 160 °C corresponding to its melting and subsequent decomposition. The alteration of this peak in the presence of an excipient would warrant further investigation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mpg.de This technique is crucial for determining the thermal stability and composition of a material. guidetopharmacology.org
For this compound, TGA is used to:
Quantify Volatiles: It can accurately measure the content of residual solvents and moisture, which is critical as this can impact the stability and processing of the drug substance. mpg.de
Determine Thermal Stability: TGA identifies the temperature at which the compound begins to degrade, indicated by a loss of mass. For a salt like this compound, the TGA curve may show multiple mass loss steps, potentially corresponding to the sequential decomposition of the citrate and trometamol moieties.
Analyze Decomposition Kinetics: By analyzing TGA data, the kinetics of the decomposition process can be studied, providing insights into the degradation mechanism.
The combined use of DSC and TGA, often available in a single instrument for Simultaneous Thermal Analysis (STA), provides a comprehensive thermal characterization of the drug substance. guidetopharmacology.org The heat flow data from DSC helps to interpret the mass loss events observed in TGA, distinguishing between processes like dehydration (endothermic) and oxidative decomposition (exothermic).
Research Findings Summary
While specific, detailed thermal analysis data for this compound is not extensively published, the principles of the techniques and data from its constituent parts and related compounds allow for a clear understanding of its expected thermal behavior. For example, analysis of citric acid shows a characteristic melting endotherm around 160 °C. In a study involving sildenafil (B151) citrate, thermal analysis revealed that the citric acid component evaporated before the decomposition of the sildenafil base. This suggests that in the thermal analysis of this compound, distinct thermal events corresponding to each component are likely to be observed.
Table 1: Application of Thermal Analysis Techniques in this compound Pre-formulation
| Technique | Principle | Key Information Gained for this compound |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample during a controlled temperature change. guidetopharmacology.org | Melting point, purity assessment, detection of polymorphs, screening for drug-excipient incompatibilities. nih.gov |
| Thermogravimetric Analysis (TGA) | Measures the change in sample mass as a function of temperature. mpg.de | Thermal stability, decomposition profile, quantification of moisture and residual solvents. mpg.deguidetopharmacology.org |
| Simultaneous Thermal Analysis (STA) | Combines DSC and TGA in a single measurement on one sample. guidetopharmacology.org | Comprehensive thermal profile, correlating mass loss events with their energetic nature (endothermic/exothermic). |
Table 2: Expected Thermal Events for this compound Components
| Compound | Technique | Expected Thermal Event | Significance |
| Citric Acid | DSC | Endothermic peak ~160 °C | Corresponds to melting and decomposition. |
| Trometamol | TGA/DSC | Decomposition at higher temperatures | Indicates the thermal stability limit of the amine component. |
| This compound | TGA/DSC | Multiple events | Expected to show distinct melting and decomposition events related to the salt structure and its individual components. |
In Vitro Biological and Biochemical Research Applications of Trometamol Citrate
Application in Biological Assays and Experimental Systems
The utility of trometamol citrate (B86180) in biological assays and experimental systems is primarily linked to its capacity to maintain stable pH conditions. Biological processes, particularly those involving enzyme activity and cellular functions, are highly sensitive to fluctuations in pH. patsnap.com Trometamol is effective in a pH range of 7.0 to 9.0, which encompasses the physiological pH of most biological systems. patsnap.comadvancionsciences.com This makes it an invaluable component for ensuring the reliability and reproducibility of in vitro experiments. pubcompare.ai
In biochemical assays, such as enzyme kinetics studies, maintaining a constant pH is paramount for accurate measurements of enzyme activity. pubcompare.ai Similarly, in experimental systems involving protein purification and analysis, like chromatography and spectrophotometry, trometamol citrate helps to stabilize the mobile phase and maintain consistent pH levels during measurements.
Table 1: Key Functions of this compound in Biological Assays
| Experimental System | Key Function of this compound | Rationale |
| Enzyme Assays | pH Stabilization | Ensures optimal and consistent conditions for measuring enzymatic reaction rates. |
| Protein Purification | Buffer Component | Maintains the structural integrity and biological activity of proteins during purification steps like chromatography. hopaxfc.com |
| Spectrophotometry | pH Maintenance | Provides consistent pH for accurate absorbance measurements. |
| Electrophoresis | Buffer Component | Used in running buffers (e.g., as part of TAE or TBE buffers for gel electrophoresis) to maintain a stable electric field and pH. hopaxfc.com |
Constituent in Specialized Cell Culture Media and Buffers
This compound is utilized as a component in specialized cell culture media to provide a stable growth environment. The maintenance of a constant physiological pH is essential for the growth, proliferation, and viability of cells in culture. huankaigroup.com While many culture media use a bicarbonate-CO2 buffering system, this requires a controlled CO2 atmosphere. huankaigroup.com Buffers like trometamol (Tris) can be used to provide additional buffering capacity, especially when cell cultures are handled outside of a CO2 incubator. huankaigroup.com
Its use is particularly important in high-risk applications and in the preparation of biopharmaceuticals where quality and consistency are critical. hopaxfc.com The compound is suitable for mammalian cell culture and helps in maintaining the pH of the medium, which is vital for everything from basic cell survival to complex processes like protein expression in recombinant systems. huankaigroup.com
Utility in Diagnostic Reagent Formulations (e.g., Blood Typing, Coagulation Assays)
This compound serves as a critical buffering agent in the formulation of various diagnostic reagents. ontosight.ai Its ability to maintain pH stability is essential for the accuracy and reliability of diagnostic tests. ontosight.ai
Specific applications include its use as a component in solutions for blood typing and in coagulation factor assays. ontosight.ai In these diagnostic systems, precise pH control is necessary for the antigen-antibody reactions in blood grouping and for the enzymatic cascade of blood coagulation to proceed correctly. Trometamol-based buffers are also employed in diagnostic reagent formulations for their broad utility and compatibility with biological components.
Table 2: Applications of this compound in Diagnostic Formulations
| Diagnostic Application | Role of this compound |
| Blood Typing | Component of baptizing solutions to maintain stable pH for accurate results. ontosight.ai |
| Coagulation Assays | Constituent of assay buffers to ensure optimal conditions for coagulation factor activity. ontosight.ai |
| General Diagnostic Reagents | Used as a buffering agent to ensure the stability and performance of the reagent. |
Role in Stabilizing Biotechnological Products for Research (e.g., mRNA Formulations)
A significant application of this compound is its role as a stabilizing excipient in biotechnological products for research, most notably in messenger RNA (mRNA) formulations. The stability of mRNA is highly dependent on the pH of its environment. mdpi.com this compound is used as a key buffering agent in the lipid nanoparticle (LNP) delivery systems that encapsulate mRNA.
During the formulation and storage of mRNA-LNP vaccines, maintaining a physiological pH of around 7.4 is crucial to preserve the integrity and efficacy of the mRNA molecule. nih.gov this compound buffers are used to maintain this pH, demonstrating stability for extended periods (e.g., 6 months) at refrigerated temperatures (2–8°C). nih.gov In a typical laboratory preparation of a dispersant for mRNA-LNP analysis, trometamol is combined with trisodium (B8492382) citrate dihydrate and sucrose (B13894) to create a buffer adjusted to pH 7.4. nih.gov This ensures that the nanoparticles remain stable for characterization and subsequent research applications. nih.govgoogle.com
Table 3: Example Components of a Dispersant Buffer for mRNA-LNP Research
| Component | Function | Reference |
| Trometamol | Primary buffering agent | nih.gov |
| Trisodium citrate dihydrate | Buffering agent | nih.gov |
| Sucrose | Cryoprotectant/Tonicity agent | nih.gov |
| Water | Solvent | nih.gov |
| Hydrochloric Acid | pH adjustment to 7.4 | nih.gov |
Research on Metabolic and Biosynthetic Pathways Involving the Citrate Moiety
Microbial Citrate (B86180) Metabolism Pathways (e.g., Carnobacterium maltaromaticum)
Lactic acid bacteria (LAB), such as Carnobacterium maltaromaticum, are capable of metabolizing citrate, a process that is significant in food fermentations for producing aroma compounds. nih.gov In C. maltaromaticum, a lactic acid bacterium found in various food products like milk and soft cheeses, two potential pathways for citrate metabolism have been identified through bioinformatics analysis. nih.govnih.gov
A study involving six strains of C. maltaromaticum revealed varied citrate utilization capabilities. nih.gov Phenotypic assays showed that four of the six strains exhibited weak or delayed citrate use, while two strains were negative for citrate utilization. nih.govnih.gov
The two identified metabolic routes are:
Pathway 1: Oxaloacetate-mediated Pathway This is the typical citrate catabolism pathway where citrate is broken down into oxaloacetate and acetate (B1210297). nih.govresearchgate.net This pathway involves a sequence of enzymatic reactions starting with the transport of citrate into the cell, followed by its cleavage. The key enzymes in this pathway are:
Citrate Permease (Citrate MHS transporter): Facilitates the uptake of citrate into the bacterial cell. researchgate.netfrontiersin.org
Citrate Lyase Complex: This enzyme complex cleaves citrate into oxaloacetate and acetate. nih.govresearchgate.netfrontiersin.orgias.ac.in
Oxaloacetate Decarboxylase Complex: This enzyme converts oxaloacetate to pyruvate, which can then enter various other metabolic pathways. nih.govresearchgate.netfrontiersin.org Genes for this pathway were found in two of the six studied C. maltaromaticum strains. nih.govnih.gov
Pathway 2: Isocitrate/α-Ketoglutarate-mediated Pathway This alternative pathway involves tricarboxylic compounds as intermediates. The key enzymes identified for this route include:
Aconitate Hydratase (Aconitase): Isomerizes citrate to isocitrate. researchgate.netiiab.me
Isocitrate Dehydrogenase: Catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-ketoglutarate). researchgate.netwikipedia.orgproteopedia.org
Citrate Synthase: This enzyme typically catalyzes the formation of citrate from acetyl-CoA and oxaloacetate, suggesting a cyclic or alternative processing route. wikipedia.orgresearchgate.net Genes associated with this second pathway were present in all six analyzed strains of C. maltaromaticum. nih.govnih.gov
Table 1: Citrate Utilization in Carnobacterium maltaromaticum Strains
| Strain | Citrate Utilization Phenotype | Presence of Pathway 1 Genes | Presence of Pathway 2 Genes |
|---|---|---|---|
| Cm 6-1 | Weak Positive | Yes | Yes |
| ATCC 35586 | Weak Positive | Yes | Yes |
| Cm 3-1 | Delayed Positive | No | Yes |
| Cm 5-1 | Delayed Positive | No | Yes |
| Cm 4-1 | Negative | Yes | Yes |
| Cm 1-2 | Negative | No | Yes |
Data sourced from Li et al. (2021). nih.govnih.govasm.orgdsmz.de
The metabolism of citrate in these bacteria can lead to the production of various compounds, including pyruvate, acetate, and flavor compounds like diacetyl and acetoin. asm.orgcsic.es
Enzymatic Biotransformations of Citric Acid Derivatives
The biotransformation of citric acid and its derivatives is driven by a range of specific enzymes that catalyze key reactions. These enzymes are central to both natural metabolic cycles and biotechnological applications.
Citrate Lyase: Found in prokaryotes, this enzyme complex is crucial for the anaerobic fermentation of citrate. ias.ac.in It catalyzes the cleavage of citrate into acetate and oxaloacetate. ias.ac.incsic.es The bacterial citrate lyase is typically a complex of three different subunits, including an acyl-carrier protein (ACP). ias.ac.inasm.org
ATP Citrate Lyase (ACLY): This enzyme is predominantly found in eukaryotes and is vital for the synthesis of cytosolic acetyl-CoA. wikipedia.orgnih.govgenecards.org It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that is dependent on the hydrolysis of ATP. wikipedia.orgphysiology.orgnih.gov This function links carbohydrate metabolism (which produces citrate) with fatty acid biosynthesis (which uses acetyl-CoA). wikipedia.org In humans, ACLY is a homotetramer, meaning it is composed of four identical subunits. ebi.ac.uknih.gov
Citrate Synthase: This enzyme performs the reverse reaction of citrate cleavage, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgebi.ac.uk This is the first and rate-limiting step of the citric acid cycle. wikipedia.orglibretexts.org The reaction proceeds via an enol intermediate of acetyl-CoA which then attacks the oxaloacetate molecule. ebi.ac.ukopenstax.org
Aconitase (Aconitate Hydratase): This enzyme catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. iiab.mewikipedia.org This reaction is a key step in the citric acid cycle, preparing the molecule for subsequent oxidative decarboxylation.
Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to yield α-ketoglutarate and CO2. wikipedia.orgnih.gov This reaction is a crucial regulatory point in metabolism. proteopedia.org Eukaryotes have multiple isoforms of IDH; for instance, IDH3 acts within the citric acid cycle in the mitochondria, while IDH1 and IDH2 function in the cytosol and peroxisomes. wikipedia.orgnih.govnih.gov
Table 2: Key Enzymes in Citrate Biotransformation
| Enzyme | EC Number | Function | Organism Type | Key Products |
|---|---|---|---|---|
| Citrate Lyase | 4.1.3.6 | Cleavage of citrate | Prokaryotes | Acetate, Oxaloacetate |
| ATP Citrate Lyase (ACLY) | 2.3.3.8 | Cleavage of citrate (ATP-dependent) | Eukaryotes | Acetyl-CoA, Oxaloacetate |
| Citrate Synthase | 2.3.3.1 | Synthesis of citrate | All aerobic organisms | Citrate, CoA-SH |
| Aconitase | 4.2.1.3 | Isomerization of citrate to isocitrate | All aerobic organisms | Isocitrate |
| Isocitrate Dehydrogenase | 1.1.1.42 (NADP+) / 1.1.1.41 (NAD+) | Oxidative decarboxylation of isocitrate | All aerobic organisms | α-ketoglutarate, CO2, NADH/NADPH |
Data sourced from various enzymatic and metabolic pathway studies. wikipedia.orgias.ac.inwikipedia.orgwikipedia.orgebi.ac.ukebi.ac.uk
These enzymatic transformations are fundamental to cellular energy production, biosynthesis, and the production of commercially valuable compounds from citrate.
Prospective Avenues in Trometamol Citrate Research
Emerging Synthetic Methodologies and Process Intensification
The traditional synthesis of trometamol citrate (B86180) involves a straightforward acid-base neutralization reaction. However, current research is geared towards more efficient, sustainable, and controlled manufacturing processes. Emerging synthetic methodologies and process intensification strategies are at the forefront of this evolution.
Modern synthetic chemistry offers several innovative approaches that could be applied to trometamol citrate synthesis, including biocatalysis, photocatalysis, and mechanochemistry. unisi.it These methods promise greener reaction conditions, higher yields, and reduced waste compared to traditional chemical syntheses. A laboratory-scale protocol highlights the core steps of synthesis: dissolution of trometamol in a methanol-water mixture, incremental addition of citric acid, purification with activated carbon, and crystallization from the concentrated filtrate. chemicalbook.com
Process intensification, a key concept in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. bspublications.net For this compound, this could involve:
Continuous Manufacturing: Shifting from batch processing to continuous flow reactors can improve consistency, reduce footprint, and enhance control over reaction parameters. bspublications.net
Advanced Crystallization Techniques: Spherical crystallization is a technique that can significantly improve the physical properties of the final product, such as flowability and compressibility, which are crucial for pharmaceutical tableting. bspublications.net Patent-inspired methods for similar salts suggest that crystallization can be precisely triggered, for instance by adding ethanol (B145695) at low temperatures, to achieve high yields of 94–95%.
Catalyst Innovation: While the primary reaction is a neutralization, research into novel catalysts for related esterifications, such as solid super-acids or ionic liquids, could inspire new approaches for analogous reactions involving citrate. google.com
A comparative analysis of potential synthesis routes highlights the trade-offs between yield, purity, and scalability. For instance, while a standard laboratory method provides high purity, its scalability may be limited.
Table 1: Comparative Analysis of Synthesis Attributes
| Method Attribute | Laboratory Batch Synthesis | Potential Continuous Process | Potential Spherical Crystallization |
|---|---|---|---|
| Primary Goal | High Purity Product | Process Efficiency & Consistency | Improved Physical Properties |
| Key Steps | Dissolution, Reaction, Filtration, Crystallization, Drying | Continuous feeding, mixing, reaction, and product isolation | Controlled agglomeration during crystallization |
| Reported Yield | ~70% (for an analogous citrate salt) google.com | Potentially >95% | Dependent on process parameters |
| Scalability | Limited | High | Moderate to High |
Advancements in Analytical Characterization Techniques
The robust characterization of this compound is essential for quality control and for understanding its behavior in complex systems. Advances in analytical technology provide increasingly sensitive and specific methods for its analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for quantifying this compound and related substances, often used in dissolution studies and for assessing drug content in formulations. ajol.infoinnovareacademics.in Modern HPLC methods are developed using Quality by Design (QbD) principles, ensuring they are robust and fit for purpose throughout the product lifecycle. mdpi.comsjf.edu
Other key analytical techniques include:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation, with characteristic peaks confirming the molecular identity. Fourier Transform Infrared Spectroscopy (FT-IR) helps in identifying functional groups and studying interactions within a formulation. ajol.info The combination of UV-Vis spectroscopy with chemometrics is an emerging approach for the simultaneous analysis of multiple components in a mixture. isops-ankara.org
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying and quantifying trace-level impurities, including potential genotoxic impurities. google.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to determine the physical state of this compound within a formulation, such as identifying its melting point or its presence in an amorphous versus crystalline state. ajol.info
Advanced Separation: Capillary electrophoresis offers an alternative, high-efficiency separation technique for charged molecules like this compound. isops-ankara.org
Table 2: Key Analytical Techniques for this compound Characterization
| Technique | Primary Application | Information Gained | Reference |
|---|---|---|---|
| HPLC | Quantification, Purity | Concentration, presence of impurities, dissolution rate | ajol.infoinnovareacademics.in |
| NMR Spectroscopy | Structural Validation | Confirmation of molecular structure | |
| LC-MS | Impurity Profiling | Detection and identification of trace-level impurities | google.com |
| DSC | Thermal Properties | Melting point, crystallinity, physical state in formulations | ajol.info |
| FT-IR | Functional Groups | Molecular vibrations, drug-excipient interactions | ajol.info |
Expansion of In Vitro Applications in Systems Biology
In vitro studies are fundamental to understanding the biological effects of compounds at the cellular and molecular levels. This compound's primary role in this domain is as a non-carbon dioxide generating biological buffer, which is critical for maintaining pH stability in a variety of experimental systems. chemicalbook.comnih.gov This property is increasingly vital in the context of systems biology, which seeks to model and understand complex biological interactions.
Stable pH is crucial for the viability and normal functioning of cells in culture and for the activity of enzymes in assays. By providing a stable pH environment, this compound ensures that data from high-throughput screening, proteomics, and metabolomics studies are reliable and reproducible. This is essential for building accurate computational models of biological networks.
Emerging in vitro applications include:
Advanced Cell Culture Models: Trometamol is used in 3D cell culture and organ-on-a-chip systems, which more accurately mimic in vivo physiology. Its buffering capacity is essential for maintaining the delicate microenvironment of these complex models.
Vaccine and Biologic Formulation: this compound is a key component in the formulation of biologics, including mRNA vaccines, where it helps maintain the stability and integrity of the active substance during storage. researchgate.net
Microbiological Studies: It is used as a buffer in in vitro models to test the efficacy of antimicrobial agents against pathogenic microorganisms. mdpi.com
Drug Delivery System Simulation: Novel in vitro models that simulate the subcutaneous injection site use buffers like trometamol to mimic the physiological environment and study the behavior of injected biopharmaceuticals. nih.gov
Cytotoxicity studies are an important in vitro tool in systems toxicology. Research has determined the half-maximal inhibitory concentration (IC50) of trometamol in various cell lines, providing data on its cellular impact.
Table 3: In Vitro Cytotoxicity of Trometamol
| Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|
| 3T3 (Fibroblast) | ~330 | |
| HaCaT (Keratinocyte) | ~340 | |
| HeLa (Cervical Cancer) | ~190 | |
| MCF-7 (Breast Cancer) | ~315 |
Computational Design and Optimization of this compound-Based Systems
Computational modeling and simulation are becoming indispensable tools in pharmaceutical development, enabling the rational design and optimization of drug delivery systems (DDS). wiley.commanipal.edunih.gov For systems incorporating this compound, these computational approaches can predict and refine formulation properties, reducing the need for extensive trial-and-error experimentation.
Computational methods are particularly valuable in the development of nanoparticle-based DDS. When a drug is formulated as a trometamol salt (e.g., dexketoprofen (B22426) trometamol) and encapsulated in nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA), computational tools can help predict key parameters. ajol.inforesearchgate.net
Key areas of computational application include:
Formulation Optimization: Software programs like DDSolver are used to analyze in vitro release data and determine the kinetics of drug release (e.g., Higuchi, Korsmeyer-Peppas models). ajol.inforesearchgate.net This helps in understanding the mechanism of release and in designing formulations with specific sustained-release profiles. ijpsr.com
Molecular Modeling: At the atomic level, molecular dynamics simulations can predict the compatibility between a drug, this compound, and excipients. manipal.edu These simulations provide insights into interactions that govern drug loading, stability, and release.
Nanocarrier Design: Computational approaches assist in the logical design of various nanocarriers, including polymers, lipids, and dendrimers. nih.gov This includes optimizing the size, charge, and surface characteristics of nanoparticles to enhance drug delivery.
Quantum Computing: As a nascent but powerful technology, quantum computing holds the potential to screen vast chemical libraries and model molecular interactions with unprecedented speed and accuracy, promising to revolutionize the design of drug delivery systems. wiley.com
Molecularly Imprinted Polymers (MIPs): Computational design is used to develop MIPs, which are polymers with binding sites tailored to a specific molecule. nih.gov This technology can be used to create highly specific and controlled-release systems for drugs, where this compound might be part of the drug salt or the formulation buffer.
These computational tools are integral to the Quality by Design (QbD) framework, allowing for a deeper understanding of how formulation variables impact the final product's performance, leading to more robust and effective drug delivery systems. sjf.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
